molecular formula C16H15NO2S B7461616 [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone

[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone

Cat. No. B7461616
M. Wt: 285.4 g/mol
InChI Key: PZWYSYABQKTMJE-UHFFFAOYSA-N
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Description

[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTM belongs to the class of small molecules that can inhibit protein-protein interactions, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone involves the inhibition of protein-protein interactions. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone binds to a specific site on the protein surface, thereby preventing the interaction with its partner protein. This inhibition of protein-protein interactions has been shown to have therapeutic potential in various diseases, as these interactions are often involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone have been extensively studied in various disease models. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the aggregation of amyloid-beta peptides. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. These effects are attributed to the inhibition of protein-protein interactions by [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in lab experiments include its high purity and specificity in inhibiting protein-protein interactions. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been optimized for synthesis, and its purity has been confirmed through various analytical techniques. However, the limitations of using [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in lab experiments include its potential toxicity and off-target effects. Further studies are required to determine the safety and efficacy of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in clinical settings.

Future Directions

The future directions of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone research include the development of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone-based drugs for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are required to determine the safety and efficacy of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in clinical settings. The identification of new protein-protein interactions that can be targeted by [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone is also an important area of research. The use of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in combination with other drugs or therapies is also an area of interest. The development of new synthesis methods and purification techniques for [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone is also an area of research. Overall, [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has the potential to be a promising candidate for drug development in various diseases, and further studies are required to determine its full therapeutic potential.

Synthesis Methods

The synthesis of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone involves the reaction of 2-acetylthiophene with pyrrolidine-1-carboxylic acid and phenyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent under specific reaction conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The synthesis method of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been shown to inhibit the interaction between two proteins, which are involved in the progression of cancer and inflammation. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has also been shown to prevent the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been studied in both in vitro and in vivo models, and the results have shown promising outcomes.

properties

IUPAC Name

[2-(pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-15(14-8-5-11-20-14)12-6-1-2-7-13(12)16(19)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWYSYABQKTMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone

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